3-Chlorocinnoline
Overview
Description
3-Chlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H5ClN2. It is a derivative of cinnoline, where a chlorine atom is substituted at the third position of the cinnoline ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorocinnoline can be synthesized through several methods. One common approach involves the chlorination of cinnoline. The reaction typically uses a chlorinating agent such as phosphorus pentachloride or thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the cinnoline ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. For instance, the reaction conditions might be optimized using catalysts and specific solvents to facilitate the chlorination process. The use of advanced techniques such as continuous flow reactors can also enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorocinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnoline N-oxides.
Reduction: Reduction reactions can convert it to dihydrocinnoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products Formed:
Oxidation: Cinnoline N-oxides.
Reduction: Dihydrocinnoline derivatives.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chlorocinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Research into its potential as a pharmacophore for developing new drugs.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 3-chlorocinnoline exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor by binding to enzyme active sites or receptor binding sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Cinnoline: The parent compound without the chlorine substitution.
3-Methoxycinnoline: A similar compound with a methoxy group instead of chlorine.
Phthalazine: Another diazine with a different ring structure.
Uniqueness: 3-Chlorocinnoline is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This substitution can significantly influence its reactivity and interaction with other molecules, making it a valuable compound for targeted chemical synthesis and research .
Properties
IUPAC Name |
3-chlorocinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUOCJLVDZPJEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458266 | |
Record name | 3-chlorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17404-90-9 | |
Record name | 3-chlorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorocinnoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be concluded about the structure of 3-chlorocinnoline 1-oxide from the research?
A1: The research confirms the successful synthesis of this compound 1-oxide []. The structure was validated through two different synthetic routes and further confirmed using NMR spectroscopy. The study highlights the impact of the N-oxide group on the NMR spectrum, particularly the downfield shift of the H8 proton signal due to the magnetic anisotropy of the N-O group [].
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